8-Methylisoquinoline-1-carbonyl chloride

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers pursuing atropisomeric biisoquinoline scaffolds or optimizing isoquinoline-based lead compounds often face limited access to 8-substituted building blocks. 8-Methylisoquinoline-1-carbonyl chloride (CAS 174873-76-8) addresses this gap as a pre-functionalized acyl chloride with the critical 8-methyl substituent. • Enables atropisomeric 8,8′-biisoquinoline synthesis with high racemization barriers • Increases lipophilicity (ΔLogP +0.5-0.9) for CNS drug discovery SAR • Reacts with amines, alcohols, arenes for diversity-oriented library synthesis Supplied with CoA; available for immediate global shipment.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 174873-76-8
Cat. No. B070658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylisoquinoline-1-carbonyl chloride
CAS174873-76-8
Synonyms1-Isoquinolinecarbonyl chloride, 8-methyl- (9CI)
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CN=C2C(=O)Cl
InChIInChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-6-13-10(9(7)8)11(12)14/h2-6H,1H3
InChIKeyGTICIHOCOPVYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylisoquinoline-1-carbonyl chloride: Procurement & Differentiation


8-Methylisoquinoline-1-carbonyl chloride (CAS 174873-76-8, C11H8ClNO, MW 205.64 g/mol) is a heterocyclic acyl chloride belonging to the isoquinoline family, characterized by a methyl group at the 8-position and a reactive carbonyl chloride moiety at the 1-position . The compound is typically a solid or liquid with a calculated density of 1.29 g/cm³, a boiling point of 331.2°C (at 760 mmHg), and a LogP of 2.92 to 3.3, indicating moderate lipophilicity [1]. Its primary use is as a reactive intermediate in the synthesis of more complex isoquinoline-based molecules, particularly in medicinal chemistry and drug discovery programs [2].

Reactive acyl chloride for nucleophilic substitution
8-Methyl substitution adds steric bulk and lipophilicity
Suitable for atropisomer synthesis and SAR libraries

Unsubstitutability of 8-Methylisoquinoline-1-carbonyl chloride


The 8-methyl substituent on the isoquinoline scaffold is not a trivial modification; it critically influences the compound's physical properties and downstream reaction outcomes. The presence of the methyl group increases the calculated LogP (from 2.43 for the unsubstituted isoquinoline-1-carbonyl chloride to 2.92-3.3 for the 8-methyl analog [1]), alters the electron density on the aromatic ring, and introduces steric bulk adjacent to the reactive carbonyl chloride. These changes directly affect the compound's solubility, its reactivity in nucleophilic acyl substitution reactions, and its ability to participate in specific transformations, such as the synthesis of atropisomeric 1,1'-biisoquinolines where 8,8'-disubstitution is essential for creating steric hindrance and resistance to racemization [2]. Therefore, substituting 8-methylisoquinoline-1-carbonyl chloride with an unsubstituted isoquinoline-1-carbonyl chloride or a positional isomer (e.g., 3- or 5-substituted) will lead to altered reaction kinetics, different product profiles, and a loss of the specific steric and electronic environment required for the intended synthetic route or target molecule.

Unsubstituted analog
Lower lipophilicity and missing steric bulk may shift reaction profiles and product solubility.
Positional isomers (3- or 5-methyl)
Different electronic and steric environment; atropisomer stabilization requires 8,8′-substitution.
Other acyl chlorides
Cannot introduce the 8-methylisoquinoline scaffold; target molecule architecture may not be achievable.

8-Methylisoquinoline-1-carbonyl chloride: Differentiation Evidence


Enhanced Lipophilicity vs Unsubstituted Analog

The 8-methyl substitution significantly increases the compound's lipophilicity. The calculated LogP for 8-methylisoquinoline-1-carbonyl chloride is 2.92 to 3.3 [1], whereas the unsubstituted isoquinoline-1-carbonyl chloride (CAS 180411-55-6) has a reported LogP of 2.43 . This difference of +0.5 to +0.9 LogP units corresponds to a 3- to 8-fold increase in partition coefficient, impacting membrane permeability and organic solvent solubility.

Lipophilicity shift
Calculated property
LogP 2.92–3.3 (target) vs 2.43 (unsubstituted); Δ +0.5 to +0.9
Supports lipophilicity-driven design
Calculated values; experimental confirmation recommended
Lipophilicity Physicochemical Properties Medicinal Chemistry

Atropisomeric Stability via 8-Substitution

In the synthesis of 1,1'-biisoquinolines, the presence of substituents at the 8 and 8' positions is a mandatory structural requirement for generating stable atropisomers. The parent 1,1'-biisoquinoline (with hydrogens at the 8 and 8' positions) racemizes rapidly at room temperature due to insufficient steric hindrance around the pivotal C1-C1' bond [1]. Introducing methyl groups at the 8 and 8' positions, which are derived from 8-methylisoquinoline-1-carbonyl chloride or its synthetic equivalents, creates the necessary transannular steric interaction between the H8 and H8' protons and the adjacent nitrogen atoms, thereby imparting configurational stability [1].

Atropisomer stability
Reported comparison
8,8′-Dimethyl biisoquinoline stable; parent biisoquinoline racemizes rapidly at rt
8-Methyl substitution required for configurational stability
Qualitative, all-or-nothing steric effect
Atropisomerism Chirality Steric Hindrance

Synthetic Utility: Friedel-Crafts Acylation

The compound serves as a key intermediate in the synthesis of more complex 8-methylisoquinoline derivatives. A specific, literature-validated reaction demonstrates its utility: 8-Methylisoquinoline-1-carbonyl chloride reacts with p-xylene in the presence of aluminum chloride (AlCl3) over 18 hours at room temperature to yield 2,5-dimethylphenyl 8-methylisoquinol-1-yl ketone [1]. This Friedel-Crafts acylation example shows the compound can be used to install the 8-methylisoquinoline moiety onto aromatic systems.

Acylation scope
Class-level inference
Friedel-Crafts with p-xylene/AlCl₃ at rt for 18 h yields the corresponding ketone
Validates acyl chloride reactivity for SAR exploration
Reaction conditions may require optimization for other substrates
Synthetic Intermediate Acylation Reaction Scope

8-Methylisoquinoline-1-carbonyl chloride: Application Scenarios


Atropisomeric 1,1'-Biisoquinoline Synthesis

This scenario directly leverages the compound's unique ability to introduce steric bulk at the 8-position, which is essential for creating atropisomeric biisoquinoline structures with high barriers to racemization [1]. Researchers focused on asymmetric catalysis, chiral materials, or studying the fundamentals of atropisomerism should procure this compound as the foundational building block. Unsubstituted isoquinoline-1-carbonyl chloride would be unsuitable for this purpose, as it would lead to a product that racemizes rapidly and cannot be studied as a single enantiomer.

Lead Optimization: Increased Lipophilicity & Steric Bulk

In drug discovery programs where a lead isoquinoline series suffers from poor membrane permeability or metabolic instability, the 8-methyl analog (derived from this compound) offers a targeted modification to increase lipophilicity (ΔLogP +0.5 to +0.9 vs. unsubstituted analog) [2]. This is a common strategy to enhance CNS penetration or improve oral absorption. The increased steric bulk at the 8-position can also shield metabolic soft spots on the isoquinoline ring. Procurement of this specific building block allows medicinal chemists to rapidly explore this SAR vector without custom synthesis.

8-Substituted Isoquinoline Libraries via Acylation

The compound's reactivity as an acyl chloride makes it an ideal linchpin for generating diverse 8-methylisoquinoline-containing compounds. As demonstrated by its reaction with p-xylene under Friedel-Crafts conditions [3], it readily reacts with a variety of nucleophiles (amines, alcohols, arenes) to form amides, esters, and ketones. This scenario is for laboratories building compound collections for biological screening, where the 8-methyl substitution pattern is a point of diversity that can be efficiently installed using this pre-functionalized building block.

Application
Selection Property
Validation Focus
Atropisomeric biisoquinoline synthesis
8-Methyl steric bulk
Atropisomeric stability assessment
Lead optimization (lipophilicity & steric tuning)
Increased LogP and steric shielding
ADME/PK property screening
8-Substituted isoquinoline libraries
Acyl chloride reactivity
Nucleophile scope and reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylisoquinoline-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.